An In-Depth Technical Guide to the Structural Characterization of 2-desethoxy-2-hydroxy-1H-1-ethyl Candesartan Cilexetil (Candesartan Cilexetil EP Impurity C)
An In-Depth Technical Guide to the Structural Characterization of 2-desethoxy-2-hydroxy-1H-1-ethyl Candesartan Cilexetil (Candesartan Cilexetil EP Impurity C)
Introduction: The Criticality of Impurity Profiling in Candesartan Cilexetil
Candesartan cilexetil is a potent angiotensin II receptor antagonist, widely prescribed for the management of hypertension and heart failure.[1] As a prodrug, it is hydrolyzed to its active form, candesartan, upon absorption.[1] The synthesis of such a structurally complex molecule as candesartan cilexetil can lead to the formation of various process-related impurities and degradation products.[2] Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4] This is because impurities can potentially impact the safety, efficacy, and stability of the final pharmaceutical product.[3]
This technical guide provides a comprehensive overview of the structural characterization of a specific known impurity, 2-desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil, which is designated as Impurity C in the European Pharmacopoeia (EP).[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the analytical methodologies and logical frameworks required for the definitive identification and characterization of this and other related substances.
The structural integrity of any pharmaceutical compound is paramount. The presence of impurities, even in minute quantities, can have significant implications. Therefore, a robust and systematic approach to structural elucidation is not just a regulatory requirement but a scientific necessity. This guide will walk through the essential analytical techniques, from chromatographic separation to spectroscopic identification, providing both the "how" and the "why" behind each step.
Understanding the Target Molecule: Candesartan Cilexetil EP Impurity C
Candesartan Cilexetil EP Impurity C is chemically named (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate.[5] A comparative analysis of its structure with that of the parent drug, candesartan cilexetil, reveals two key differences:
-
Des-ethoxy at the 2-position of the benzimidazole ring: The ethoxy (-OCH2CH3) group is replaced by a hydroxyl (-OH) group, which can also exist as its tautomeric form, a carbonyl group (C=O), within the benzimidazole ring system.
-
N1-ethylation of the tetrazole ring: An ethyl (-CH2CH3) group is attached to the N1 position of the tetrazole ring.
A proposed mechanism for the formation of N-ethylated impurities suggests that the ethoxy group of candesartan cilexetil itself may act as an alkylating agent in an intermolecular fashion, leading to the ethylation at the N-1 and N-2 positions of the tetrazole ring.[6]
A Multi-faceted Approach to Structural Characterization
The definitive structural elucidation of a pharmaceutical impurity is a puzzle solved by assembling evidence from multiple analytical techniques. No single method can provide all the necessary information. The following sections detail the logical workflow for characterizing Candesartan Cilexetil EP Impurity C.
Chromatographic Separation and Purity Assessment: HPLC and UPLC
The first step in characterizing an impurity is to isolate it from the API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for this purpose.[7]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 or similar non-polar stationary phase is typically used for candesartan and its impurities due to their relatively non-polar nature. This allows for good separation based on hydrophobicity.[7]
-
Gradient Elution: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often necessary to resolve all impurities with varying polarities in a reasonable timeframe.[7]
-
UV Detection: Candesartan and its impurities contain chromophores that absorb UV light, making UV detection a suitable and robust method for quantification. A detection wavelength of around 254 nm is commonly employed.[8]
Detailed Protocol for HPLC-UV Analysis:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute impurities of varying polarities. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Data Presentation: Chromatographic Parameters
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 1.7-5 µm | Provides good retention and resolution for candesartan and its impurities. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Offers good separation selectivity and peak shape. |
| pH | 2.5 - 3.5 | Suppresses the ionization of acidic and basic functional groups, leading to better peak shapes. |
| Detection | UV at ~254 nm | Candesartan and its impurities have strong UV absorbance at this wavelength. |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the impurity and gaining insights into its structure through fragmentation analysis.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it allows for the analysis of the impurity as it elutes from the HPLC column.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like candesartan and its impurities, minimizing in-source fragmentation and providing a clear molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[9]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of the impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. This "fingerprint" is invaluable for structural elucidation.[9]
Detailed Protocol for LC-MS/MS Characterization:
-
LC System: An HPLC or UPLC system coupled to the mass spectrometer. The chromatographic conditions can be similar to those used for the HPLC-UV analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for candesartan and its related compounds.
-
Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (TOF, Orbitrap).
-
MS Scan Mode: Full scan mode to identify the molecular ion ([M+H]+).
-
MS/MS Experiment: Product ion scan of the [M+H]+ ion of the impurity to obtain its fragmentation pattern.
-
Data Analysis: Propose a fragmentation pathway based on the observed product ions and compare it to the fragmentation of the candesartan cilexetil reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[10] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the impurity.
Causality Behind Experimental Choices:
-
1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
-
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[11]
-
1D Experiments: Acquire 1H and 13C NMR spectra.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra.
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Use the 2D NMR data to piece together the molecular structure.
-
Pay close attention to the chemical shifts and coupling patterns that differentiate the impurity from candesartan cilexetil, such as the signals for the N-ethyl group and the changes in the benzimidazole ring.
-
Data Presentation: Expected NMR Chemical Shifts for Key Structural Moieties
| Structural Moiety | Expected 1H NMR Signal | Expected 13C NMR Signal |
| N-ethyl (CH2) | Quartet | Signal in the aliphatic region |
| N-ethyl (CH3) | Triplet | Signal in the aliphatic region |
| Benzimidazole C=O | (No proton) | Signal in the carbonyl region (~160-180 ppm) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a common sampling technique that requires minimal sample preparation.
-
Characteristic Absorptions: The presence or absence of specific absorption bands can confirm the functional groups identified by other techniques. For Impurity C, the presence of a C=O stretch from the 2-oxo-benzimidazole and the absence of the C-O stretch from the ethoxy group would be key indicators.
Detailed Protocol for FT-IR Analysis:
-
Instrument: A Fourier-Transform Infrared Spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the isolated impurity directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Data Presentation: Key FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm-1) |
| C=O (Ester) | ~1750-1735 |
| C=O (Amide/Lactam) | ~1680-1630 |
| N-H (in tautomeric form) | ~3400-3200 |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~3000-2850 |
Regulatory Context and Trustworthiness
The entire process of impurity characterization must be conducted within the framework of regulatory guidelines to ensure the data is reliable and acceptable for submission to health authorities.
-
ICH Q3A(R2): This guideline from the International Council for Harmonisation provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] It establishes thresholds for when an impurity must be identified and qualified.
-
Method Validation: All analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines to demonstrate that they are suitable for their intended purpose. This includes validation of parameters such as specificity, linearity, accuracy, precision, and robustness.
By following a systematic and scientifically sound approach, grounded in regulatory principles, the structural characterization of 2-desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil can be achieved with a high degree of confidence, ensuring the quality and safety of candesartan cilexetil drug products.
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